A Comprehensive Technical Guide to the Physicochemical Properties of Quinolin-6-yl 2,2,2-trifluoroacetate
A Comprehensive Technical Guide to the Physicochemical Properties of Quinolin-6-yl 2,2,2-trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the physicochemical properties of Quinolin-6-yl 2,2,2-trifluoroacetate, a fluorinated ester derivative of the biologically significant 6-hydroxyquinoline. While direct extensive experimental data for this specific molecule is not widely published, this document synthesizes information from foundational chemical principles and data from closely related analogs to present a robust and predictive profile. We will delve into its synthesis, spectral characteristics, reactivity, and potential applications, offering insights grounded in established chemical literature.
Introduction: The Significance of the Quinoline Scaffold and Trifluoroacetylation
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The functionalization of the quinoline core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.
Introducing a trifluoroacetate group can significantly alter a molecule's characteristics. The high electronegativity of the fluorine atoms in the trifluoromethyl group can impact a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Trifluoroacetates are often employed as protecting groups for alcohols and phenols in organic synthesis due to their stability under certain conditions and their susceptibility to cleavage under others.[4]
Quinolin-6-yl 2,2,2-trifluoroacetate, therefore, represents an interesting molecule at the intersection of a biologically active heterocycle and a functionality-modifying group. Understanding its fundamental physicochemical properties is crucial for its potential application in drug discovery and development.
Predicted Physicochemical Properties
The following table summarizes the predicted and inferred physicochemical properties of Quinolin-6-yl 2,2,2-trifluoroacetate, based on the known properties of 6-hydroxyquinoline and general characteristics of aryl trifluoroacetate esters.
| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₁₁H₆F₃NO₂ | Derived from the structure. |
| Molecular Weight | 241.17 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white or pale yellow solid. | Based on the appearance of the precursor, 6-hydroxyquinoline, which is a white to light yellow crystalline powder.[5] |
| Melting Point | Expected to be a solid with a defined melting point, likely lower than the precursor 6-hydroxyquinoline (188-190 °C).[6] | Esterification of the hydroxyl group generally leads to a decrease in melting point due to the disruption of intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water, soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone, DMSO). | The precursor, 6-hydroxyquinoline, is almost insoluble in water.[5] The addition of the lipophilic trifluoroacetyl group is expected to further decrease aqueous solubility. |
| pKa | The quinoline nitrogen is basic, with a pKa of the conjugate acid estimated to be around 4-5. | The pKa of the conjugate acid of 6-hydroxyquinoline is 5.15.[5] The electron-withdrawing trifluoroacetate group may slightly decrease the basicity of the quinoline nitrogen. |
| LogP | Predicted to be higher than that of 6-hydroxyquinoline (1.940). | The trifluoroacetyl group increases the lipophilicity of the molecule. |
Synthesis and Purification
The synthesis of Quinolin-6-yl 2,2,2-trifluoroacetate is predicated on the esterification of the phenolic hydroxyl group of 6-hydroxyquinoline. A standard and efficient method for this transformation is the reaction with trifluoroacetic anhydride (TFAA).[7]
Experimental Protocol: Synthesis of Quinolin-6-yl 2,2,2-trifluoroacetate
Materials:
-
6-Hydroxyquinoline
-
Trifluoroacetic anhydride (TFAA)[8]
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Pyridine or a non-nucleophilic base (optional, as a catalyst)[7]
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-hydroxyquinoline (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (1.1 - 1.5 eq) dropwise to the stirred solution. If desired, a catalytic amount of pyridine can be added.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting material.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess TFAA and trifluoroacetic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Quinolin-6-yl 2,2,2-trifluoroacetate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Trifluoroacetic anhydride is highly reactive towards water and will rapidly hydrolyze to trifluoroacetic acid. Therefore, anhydrous conditions are essential for a successful esterification.
-
Inert Atmosphere: While not strictly necessary for all substrates, an inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen, ensuring a cleaner reaction profile.
-
Excess TFAA: Using a slight excess of TFAA ensures the complete conversion of the starting 6-hydroxyquinoline.
-
Aqueous Bicarbonate Wash: This step is crucial to remove any unreacted TFAA and the trifluoroacetic acid byproduct, which would otherwise be difficult to separate from the desired ester.
Caption: Workflow for the synthesis of Quinolin-6-yl 2,2,2-trifluoroacetate.
Spectral Characterization (Predicted)
The structural elucidation of Quinolin-6-yl 2,2,2-trifluoroacetate would rely on a combination of spectroscopic techniques. Below are the predicted spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing nature of the trifluoroacetate group. Protons on the same ring as the ester will likely be shifted downfield compared to 6-hydroxyquinoline. The characteristic coupling patterns of the quinoline ring system will be observable.
-
¹³C NMR: The carbon NMR spectrum will show signals for the nine carbons of the quinoline ring, a carbonyl carbon of the ester, and the carbon of the trifluoromethyl group. The carbonyl carbon is expected to resonate around 155-165 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoroacetyl group. The chemical shift is anticipated to be in the range of -74 to -78 ppm relative to a standard like CFCl₃.[9]
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
| Functional Group | Expected Absorption Range (cm⁻¹) | Comments |
| C=O (ester carbonyl stretch) | 1750 - 1780 | The high electronegativity of the CF₃ group shifts the carbonyl absorption to a higher frequency compared to a typical aryl acetate. |
| C-F (stretch) | 1100 - 1300 | Strong, characteristic absorptions for the trifluoromethyl group. |
| C-O (ester stretch) | 1200 - 1300 | |
| Aromatic C=C (stretch) | 1450 - 1600 | Multiple bands are expected for the quinoline ring. |
| Aromatic C-H (stretch) | > 3000 |
The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) would confirm the successful esterification of the hydroxyl group of 6-hydroxyquinoline.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 241. The fragmentation pattern is expected to be characteristic of trifluoroacetate esters.
Predicted Fragmentation Pathway:
-
Loss of the trifluoroacetyl group: A prominent fragment would likely correspond to the loss of the CF₃CO radical, resulting in a quinolin-6-yloxonium ion.
-
Formation of the quinolin-6-ol radical cation: McLafferty rearrangement is not possible, but cleavage of the ester bond could lead to the formation of the 6-hydroxyquinoline radical cation at m/z = 145.
-
Other fragments: Further fragmentation of the quinoline ring would produce characteristic daughter ions.
Caption: Predicted mass spectrometry fragmentation of Quinolin-6-yl 2,2,2-trifluoroacetate.
Reactivity and Stability
Hydrolysis
Aryl trifluoroacetate esters are susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding phenol (6-hydroxyquinoline) and trifluoroacetic acid.[10][11] The rate of hydrolysis is significantly faster than that of corresponding acetate esters due to the strong electron-withdrawing effect of the trifluoromethyl group, which makes the carbonyl carbon more electrophilic.
The hydrolysis is typically base-catalyzed and proceeds through a nucleophilic addition of water or hydroxide to the carbonyl carbon.[10][11] While stable in neutral and mildly acidic conditions, prolonged exposure to strong aqueous acids or bases will lead to decomposition. This property is often exploited for the deprotection of hydroxyl groups in synthetic chemistry.
Thermal Stability
The compound is expected to have good thermal stability under normal laboratory conditions. However, at elevated temperatures, decomposition may occur.
Potential Applications in Research and Drug Development
The unique properties of Quinolin-6-yl 2,2,2-trifluoroacetate suggest several potential applications:
-
Prodrug Development: The trifluoroacetate group could be used as a bioreversible promoiety to improve the lipophilicity and membrane permeability of 6-hydroxyquinoline or a more complex quinoline-based drug candidate. In vivo, esterases could hydrolyze the ester to release the active parent compound.
-
Intermediate in Chemical Synthesis: As a protected form of 6-hydroxyquinoline, it can be used in multi-step syntheses where the phenolic hydroxyl group needs to be masked to prevent unwanted side reactions.[4]
-
Tool Compound for Biological Studies: The trifluoroacetyl group can serve as a ¹⁹F NMR probe to study the interaction of the molecule with biological systems without the background noise associated with ¹H NMR in biological media.
-
Fine-Tuning of Pharmacological Activity: The introduction of the trifluoroacetate group may alter the binding affinity and selectivity of the quinoline scaffold for its biological target, potentially leading to new therapeutic agents. Quinoline derivatives have shown a wide array of pharmacological activities, and modifications at the 6-position can influence these properties.[2][12]
Conclusion
Quinolin-6-yl 2,2,2-trifluoroacetate is a molecule with significant potential, bridging the gap between the well-established pharmacology of quinolines and the unique chemical properties imparted by trifluoroacetylation. While specific experimental data for this compound is sparse, a comprehensive understanding of its physicochemical properties can be reliably inferred from its constituent parts. This guide provides a foundational framework for researchers and scientists to synthesize, characterize, and explore the potential of this and related compounds in the pursuit of novel therapeutics and chemical tools. Further empirical investigation is warranted to fully elucidate the properties and applications of this promising molecule.
References
-
Fernandez, M. A., & de Rossi, R. H. (1999). On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives. The Journal of Organic Chemistry, 64(16), 6000–6004. [Link]
-
Unknown. (n.d.). Ester Hydrolysis: Trifluoroacetates. PowerPoint Presentation. Retrieved from [Link]
-
Cheméo. (n.d.). 6-hydroxyquinoline. Chemical & Physical Properties. Retrieved from [Link]
-
PubChem. (n.d.). 6-Hydroxyquinoline. PubChem Compound Summary for CID 11374. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TRIFLUOROACETIC ANHYDRIDE. Retrieved from [Link]
-
Zidan, M. D., Arfan, A., & Allahham, A. (2018). Synthesis and Characterization of 8-hydroxyquinolin-1-ium 2,2,2-trifluoroacetate and 8-hydroxyquinolin-1-ium 2,2,2-trichloroacetate by Z-Scan Technique. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 190, 135–139. [Link]
-
Wikipedia. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]
-
Chen, J., et al. (2020). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 25(23), 5733. [Link]
-
Bourns, A. N., & Smith, P. J. (1967). Acyl trifluoroacetates. Part IV. Trifluoroacetylation of hydroxy-compounds with trifluoroacetic anhydride. Journal of the Chemical Society B: Physical Organic, 446-449. [Link]
-
Al-awar, R. S., & Ray, B. D. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of High Throughput Screening, 2015(1), 1-14. [Link]
-
Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18671-18704. [Link]
-
Kumar, A., & Singh, R. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]
-
Oliveri, V., & Vecchio, G. (2016). Glycoconjugates of Quinolines: Application in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 16(15), 1185-1194. [Link]
-
Wikipedia. (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
PubChem. (n.d.). Trifluoroacetic anhydride. PubChem Compound Summary for CID 9845. Retrieved from [Link]
Sources
- 1. Synthesis and characterization of 8-hydroxyquinolin-1-ium 2,2,2-trifluoroacetate and 8-hydroxyquinolin-1-ium 2,2,2-trichloroacetate by z-scan technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and properties of trifluorothioacetic acid-S-(trifluoromethyl)ester, CF3C(O)SCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 7. Acyl trifluoroacetates. Part IV. Trifluoroacetylation of hydroxy-compounds with trifluoroacetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Trifluoroacetic anhydride | C4F6O3 | CID 9845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Trifluoroacetate | C2F3O2- | CID 84468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
